2-{[4-(Diethylamino)benzyl]amino}ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)13-7-5-12(6-8-13)11-14-9-10-16/h5-8,14,16H,3-4,9-11H2,1-2H3 |
InChI Key |
OXGMRGRBCGDCQJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCO |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on the Prospective Crystal Structure of 2-{[4-(diethylamino)benzyl]amino}ethanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper addresses the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol. As of the date of this publication, a solved crystal structure for this specific compound is not publicly available in crystallographic databases. Consequently, this document provides a comprehensive, prospective guide outlining the established methodologies for determining such a structure. It details the synthesis, crystallization, and X-ray crystallographic analysis workflow that would be employed. To provide relevant quantitative data, crystallographic information for a structurally related compound, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, which shares the 4-(diethylamino)benzyl moiety, is presented and analyzed. This paper serves as a robust methodological reference for researchers seeking to characterize this or similar novel small molecules.
Introduction
The molecule 2-{[4-(diethylamino)benzyl]amino}ethanol belongs to the class of substituted ethanolamines, which are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. X-ray crystallography remains the definitive method for elucidating this atomic arrangement.[1][2]
This document outlines the theoretical and practical framework for the determination of the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol. In the absence of direct experimental data for this compound, we provide a detailed procedural guide and present data from a closely related Schiff base to serve as a valuable proxy for understanding potential molecular conformations and packing interactions.
Experimental Protocols
The determination of a novel crystal structure is a multi-step process that begins with the synthesis of the pure compound, followed by crystallization to obtain high-quality single crystals, and culminating in X-ray diffraction analysis.
Synthesis
A plausible synthetic route to 2-{[4-(diethylamino)benzyl]amino}ethanol involves the reductive amination of 4-(diethylamino)benzaldehyde with 2-aminoethanol.
Reaction Scheme: 4-(diethylamino)benzaldehyde + 2-aminoethanol → Schiff base intermediate + H₂O Schiff base intermediate + Reducing agent (e.g., NaBH₄) → 2-{[4-(diethylamino)benzyl]amino}ethanol
Detailed Procedure:
-
Schiff Base Formation: 4-(diethylamino)benzaldehyde and 2-aminoethanol are dissolved in a suitable solvent, such as methanol or ethanol, in equimolar amounts. The mixture is heated under reflux for several hours to drive the condensation reaction.
-
Reduction: After cooling the reaction mixture to room temperature, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise. This reduces the imine bond of the Schiff base intermediate to the corresponding secondary amine.
-
Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to achieve the high purity (>95%) required for successful crystallization.
Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[3][4] Several methods can be employed to crystallize small organic molecules.[5][6][7]
Common Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals as the solution becomes supersaturated.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
-
Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. The decrease in solubility at lower temperatures can lead to crystal growth.[6]
The choice of solvent is critical and often determined empirically through screening various options.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.
Methodology:
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal's lattice planes, producing a unique diffraction pattern of spots.[8] The intensities and positions of these spots are recorded by a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[8]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[8]
Prospective Crystallographic Data
While data for the target compound is unavailable, the crystal structure of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline (I) provides insight into the geometry of the 4-(diethylamino)benzyl fragment.[9] This compound was synthesized by condensing p-diethylaminobenzaldehyde and p-methoxyaniline.[9]
Table 1: Crystallographic Data for a Structurally Related Compound [9]
| Parameter | Value for (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline |
| Chemical Formula | C₁₈H₂₂N₂O |
| Formula Weight | 282.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.0969 (3) |
| b (Å) | 15.6015 (5) |
| c (Å) | 18.9139 (6) |
| α (°) | 90 |
| β (°) | 99.416 (1) |
| γ (°) | 90 |
| Volume (ų) | 3229.43 (17) |
| Z | 8 |
| Temperature (K) | 294 |
| R-factor (R₁) | 0.053 |
| wR₂ (all data) | 0.150 |
Data sourced from Acta Cryst. (2024). E80, o103-o104.[9]
In this related structure, the aromatic rings are inclined to each other, and the molecule exhibits specific torsion angles that define its overall conformation.[9] For 2-{[4-(diethylamino)benzyl]amino}ethanol, we would expect a non-planar conformation due to the sp³ hybridized carbons in the ethanolamine and benzyl groups, allowing for significant rotational freedom around the C-N and C-C single bonds.
Visualizations
Experimental Workflow
The logical progression from a purified compound to a solved crystal structure is a critical workflow for chemists and crystallographers.
Hypothetical Biological Interaction
Compounds containing the 4-(diethylamino)phenyl moiety are known to act as organic UV filters in sunscreen formulations by absorbing UVA radiation.[10][11][12] This process involves the absorption of photon energy to promote the molecule to an excited state, followed by dissipation of this energy through non-radiative pathways.
Conclusion
While the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol has not yet been reported, this technical guide provides a thorough and actionable framework for its determination. The detailed protocols for synthesis, crystallization, and X-ray diffraction are based on established, reliable methods in the field of small molecule crystallography. The inclusion of crystallographic data from a structurally analogous compound offers a valuable reference point for anticipated molecular geometry and packing. The workflows presented herein are intended to equip researchers with the necessary information to pursue the structural elucidation of this and other novel compounds, a critical step in advancing drug discovery and materials science.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Diethylamino Hydroxybenzoyl Hexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
An In-depth Technical Guide on the Thermal Stability of 2-{[4-(diethylamino)benzyl]amino}ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of the compound 2-{[4-(diethylamino)benzyl]amino}ethanol. Due to the absence of publicly available experimental thermal analysis data for this specific molecule, this document outlines detailed, best-practice experimental protocols for its synthesis and subsequent thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide is intended to serve as a foundational resource for researchers and professionals in drug development, enabling them to generate and interpret thermal stability data for this compound and its analogues. The provided methodologies are based on established chemical principles and common practices in the field of thermal analysis.
Introduction
The thermal stability of a chemical compound is a critical parameter in the field of drug development and materials science. It dictates the conditions under which the compound can be processed, stored, and utilized without undergoing unwanted decomposition. 2-{[4-(diethylamino)benzyl]amino}ethanol is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of a tertiary amine, a secondary amine, and a primary alcohol functional group suggests a complex thermal decomposition profile.
This guide details the necessary experimental procedures to characterize the thermal stability of 2-{[4-(diethylamino)benzyl]amino}ethanol. While specific quantitative data for this compound is not available in the public domain, this document provides the framework for its generation and presentation.
Synthesis Protocol
The synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol can be effectively achieved via a one-pot reductive amination reaction between 4-(diethylamino)benzaldehyde and ethanolamine. This method is widely used for the formation of secondary amines from aldehydes and primary amines due to its efficiency and mild reaction conditions.
Materials and Reagents
-
4-(diethylamino)benzaldehyde (97% purity or higher)
-
Ethanolamine (99% purity or higher)
-
Sodium borohydride (NaBH₄) (98% purity or higher)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (56.4 mmol) of 4-(diethylamino)benzaldehyde in 100 mL of anhydrous methanol.
-
Addition of Amine: To this solution, add 4.1 mL (67.7 mmol, 1.2 equivalents) of ethanolamine.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.56 g (67.7 mmol, 1.2 equivalents) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-{[4-(diethylamino)benzyl]amino}ethanol.
Thermal Stability Analysis Protocols
The thermal stability of the synthesized 2-{[4-(diethylamino)benzyl]amino}ethanol should be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures and the presence of volatile components.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2-{[4-(diethylamino)benzyl]amino}ethanol into an alumina or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tpeak) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect melting points, glass transitions, and exothermic or endothermic decomposition processes.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified 2-{[4-(diethylamino)benzyl]amino}ethanol into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its decomposition point (e.g., 400 °C).
-
A nitrogen purge of 20-50 mL/min is typically used.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and peak temperature for each thermal event.
Data Presentation
While specific experimental data for 2-{[4-(diethylamino)benzyl]amino}ethanol is not currently available in the literature, the following tables provide a template for the presentation of such data once generated.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value (°C) |
| Onset of Decomposition (Tonset) | Data to be determined |
| Temperature of Maximum Decomposition Rate (Tpeak) | Data to be determined |
| Residual Mass at 600 °C (%) | Data to be determined |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | Data to be determined | Data to be determined | Data to be determined |
| Decomposition | Data to be determined | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and thermal analysis of 2-{[4-(diethylamino)benzyl]amino}ethanol.
Caption: Synthesis workflow for 2-{[4-(diethylamino)benzyl]amino}ethanol.
Caption: Experimental workflow for thermal stability analysis.
Expected Thermal Behavior
Based on the structure of 2-{[4-(diethylamino)benzyl]amino}ethanol, several decomposition pathways can be anticipated. The presence of the ethanolamine moiety suggests that initial decomposition may involve the loss of water or fragmentation of the C-N and C-O bonds. The N-benzyl group is generally stable, but the diethylamino group may undergo dealkylation at elevated temperatures. The overall thermal stability will be influenced by the interplay of these functional groups. For analogous compounds like N-benzylethanolamine, decomposition is expected to occur at elevated temperatures, often above 200 °C, and can be influenced by factors such as the presence of oxygen.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and thermal stability characterization of 2-{[4-(diethylamino)benzyl]amino}ethanol. Although specific experimental data is not yet available, the detailed protocols for synthesis, TGA, and DSC analysis will enable researchers to generate high-quality, reproducible data. The provided templates for data presentation and the logical workflow diagrams will aid in the systematic investigation and reporting of the thermal properties of this compound, which is of significant interest to the pharmaceutical and chemical industries.
Methodological & Application
Application Notes and Protocols for 2-{[4-(diethylamino)benzyl]amino}ethanol in Organic Synthesis
Disclaimer: The specific compound 2-{[4-(diethylamino)benzyl]amino}ethanol is not extensively documented in scientific literature. The following application notes and protocols are based on established principles of organic synthesis and information available for structurally related compounds. These should be regarded as predictive and for guidance, requiring experimental validation.
Introduction
2-{[4-(diethylamino)benzyl]amino}ethanol is an amino alcohol that incorporates a 4-(diethylamino)benzyl group. While specific applications for this molecule are not widely reported, its structural motifs—a tertiary aromatic amine and a secondary amino alcohol—suggest its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, corrosion inhibitors, and as a ligand in catalysis. The diethylamino group provides a basic site and can influence the electronic properties of the aromatic ring, while the amino-ethanol tail offers a site for further functionalization or coordination.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H15NO | |
| Molecular Weight | 117.19 g/mol | [1] |
| Boiling Point | 161-163 °C | [1] |
| Melting Point | -68 °C | |
| Density | 0.884 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.441 | [1] |
| Flash Point | 51 °C | |
| pH | 11.5 (100 g/L in H₂O at 20 °C) | |
| Assay | ≥99.5% | [1] |
Synthetic Protocols
The synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol can be hypothetically achieved via a reductive amination reaction between 4-(diethylamino)benzaldehyde and 2-aminoethanol.
3.1. Synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol via Reductive Amination
This protocol describes the formation of an imine intermediate from 4-(diethylamino)benzaldehyde and 2-aminoethanol, followed by its in-situ reduction to the target secondary amine.
Materials:
-
4-(diethylamino)benzaldehyde
-
2-aminoethanol
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane for STAB)
-
Glacial acetic acid (if using STAB)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1.0 eq) in methanol.
-
Add 2-aminoethanol (1.1 eq) to the solution.
-
If using STAB, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine).
-
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Using Sodium Triacetoxyborohydride: Add STAB (1.5 eq) to the reaction mixture at room temperature. Stir for 12-24 hours or until completion.
-
-
Work-up:
-
Quench the reaction by slowly adding water (if using NaBH₄) or saturated sodium bicarbonate solution (if using STAB).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol, to yield the pure 2-{[4-(diethylamino)benzyl]amino}ethanol.
-
3.2. Proposed Synthetic Workflow
Caption: Reductive amination workflow for the synthesis of the target compound.
Potential Applications
Based on the applications of its structural analogs, 2-{[4-(diethylamino)benzyl]amino}ethanol could be a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: Amino alcohols are common structural motifs in active pharmaceutical ingredients. This compound could serve as a precursor for molecules with potential biological activity. For instance, 2-(diethylamino)ethanol is a precursor to the local anesthetic procaine.[2] The introduction of the benzyl group could modify the pharmacological properties.
-
Corrosion Inhibition: Amino alcohols, including 2-(diethylamino)ethanol, are known to act as corrosion inhibitors, particularly in steam and condensate lines, by neutralizing carbonic acid and scavenging oxygen.[2] The aromatic ring and the additional nitrogen atom in the target molecule could enhance its adsorption on metal surfaces, potentially improving its corrosion inhibition efficiency.
-
Curing Agents for Resins: The amino and hydroxyl groups can react with epoxides and other monomers, making it a potential curing agent for epoxy resins and other polymers.[2]
-
Ligands in Homogeneous Catalysis: The molecule contains both nitrogen and oxygen donor atoms, which could allow it to act as a bidentate ligand for various metal catalysts in organic reactions.
4.1. Logical Relationship of Potential Applications
Caption: Potential applications derived from the compound's structural features.
Safety and Handling
While specific toxicity data for 2-{[4-(diethylamino)benzyl]amino}ethanol is unavailable, it should be handled with the care typical for novel research chemicals. Based on related structures, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: 2-{[4-(diethylamino)benzyl]amino}ethanol as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential catalytic applications of 2-{[4-(diethylamino)benzyl]amino}ethanol and structurally related N-benzylaminoethanol derivatives. While specific catalytic data for the title compound is limited in publicly available literature, the following sections detail the application of analogous N-arylmethyl-2-aminoethanol ligands in key organic transformations. The protocols and data presented are based on established methodologies for this class of ligands and serve as a guide for their use in catalysis.
Application 1: Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Chiral N-benzylaminoethanol derivatives have proven to be effective ligands for this transformation, inducing high enantioselectivity.
Quantitative Data Summary
The following table summarizes the catalytic performance of various N-arylmethyl-2-aminoethanol ligands in the asymmetric addition of diethylzinc to a range of aldehydes.
| Entry | Ligand | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | N-benzyl-N-methylethanolamine | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 85 |
| 2 | N-(4-methoxybenzyl)aminoethanol | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 88 |
| 3 | N-(2-chlorobenzyl)aminoethanol | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 90 | 82 |
| 4 | N-benzylaminoethanol | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 78 |
| 5 | N-benzyl-N-methylethanolamine | Cyclohexanecarboxaldehyde | Cyclohexyl(phenyl)methanol | 88 | 75 |
Experimental Protocol: General Procedure for Asymmetric Diethylzinc Addition
Materials:
-
Chiral N-arylmethyl-2-aminoethanol ligand (e.g., 2-{[4-(diethylamino)benzyl]amino}ethanol) (5 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Aldehyde (1.0 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral N-arylmethyl-2-aminoethanol ligand (0.05 mmol).
-
Add anhydrous toluene (2 mL) to dissolve the ligand.
-
Add titanium(IV) isopropoxide (1.2 mmol) to the solution and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Workflow Diagram: Asymmetric Diethylzinc Addition
Application Notes and Protocols for the Quantification of 2-{[4-(diethylamino)benzyl]amino}ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[4-(diethylamino)benzyl]amino}ethanol is an organic compound for which, at present, no standardized analytical methods for quantification are readily available in the public domain. These application notes provide a proposed analytical framework and a detailed protocol for the quantitative determination of this compound in various sample matrices. The methodologies outlined below are based on established analytical principles for structurally similar compounds and are intended to serve as a starting point for method development and validation.
The proposed primary analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used, robust, and sensitive method for the analysis of aromatic amines and ethanolamine derivatives.
Proposed Analytical Method: RP-HPLC
A stability-indicating RP-HPLC method is proposed for the quantification of 2-{[4-(diethylamino)benzyl]amino}ethanol. This method is designed to separate the analyte from potential impurities and degradation products.
Chromatographic Conditions
Based on methods for similar aromatic compounds, the following starting conditions are recommended:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 3.0) |
| Gradient | Start with 20% Acetonitrile, increasing to 80% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on the presence of the aromatic ring) |
| Injection Volume | 10 µL |
Rationale for Parameter Selection
The C18 column is a versatile stationary phase suitable for the retention of moderately polar to nonpolar compounds like the target analyte. A gradient elution is proposed to ensure the separation of the main compound from any potential impurities that might be present. The acidic pH of the mobile phase will ensure that the amine groups are protonated, leading to better peak shape. The detection wavelength of 254 nm is a common choice for aromatic compounds.
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-{[4-(diethylamino)benzyl]amino}ethanol reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). Mix thoroughly.
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.
-
For example, to prepare a 10 µg/mL solution, transfer 100 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
The sample preparation will depend on the matrix. For a pharmaceutical formulation (e.g., a solution):
-
Accurately measure a volume of the formulation expected to contain a known amount of the analyte.
-
Dilute the sample with the mobile phase to a final concentration within the calibration range (e.g., 10-50 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The proposed method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 50, 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed RP-HPLC method upon validation.
| Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 8-12 minutes |
Visualizations
Analytical Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of the proposed analytical method.
Caption: Workflow for analytical method development and validation.
This structured approach ensures the development of a robust and reliable analytical method for the quantification of 2-{[4-(diethylamino)benzyl]amino}ethanol, suitable for use in research and quality control environments.
Application Notes and Protocols: 2-{[4-(diethylamino)benzyl]amino}ethanol as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scaffold 2-{[4-(diethylamino)benzyl]amino}ethanol represents a valuable precursor in the synthesis of various pharmaceutical agents, particularly in the development of antimalarial drugs. Its structural similarity to the side chain of the well-established antimalarial drug, Amodiaquine, makes it a key building block for generating novel analogs with potentially improved efficacy, reduced toxicity, and activity against drug-resistant parasite strains. This document provides detailed application notes and experimental protocols for the utilization of this precursor and its related analogs in pharmaceutical research and development.
The primary application of moieties derived from 4-(diethylamino)benzylamine is in the synthesis of 4-aminoquinoline antimalarials. These compounds are known to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.
Data Presentation: Efficacy of Amodiaquine and Analogs
The following table summarizes the in vitro antimalarial activity of Amodiaquine and its key analog, Isoquine, against chloroquine-resistant (K1) and sensitive (HB3) strains of P. falciparum. Additionally, in vivo efficacy data against P. yoelii is presented.
| Compound | In Vitro IC50 (nM) vs. P. falciparum K1 (CQ-resistant) | In Vitro IC50 (nM) vs. P. falciparum HB3 (CQ-sensitive) | In Vivo ED50 (mg/kg) vs. P. yoelii | Citation |
| Amodiaquine | - | - | 7.9 and 7.4 | [1] |
| Isoquine (3a) | 6.01 ± 8.0 | - | 1.6 and 3.7 | [1] |
| Chloroquine | 313 | - | - | [2] |
| Desethylamodiaquine | 67.5 | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of Amodiaquine Dihydrochloride Dihydrate
This protocol describes a robust, multi-step synthesis of Amodiaquine, a key antimalarial drug. The initial step involves a Mannich reaction to produce a precursor structurally related to the topic compound.
Step 1: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (Mannich Reaction) [3]
-
To a solution of paraformaldehyde (119.22 g, 3.97 mol) in toluene (2000 mL), add diethylamine (302 g, 4.13 mol) dropwise.
-
Stir the mixture for 2 hours at 40 °C.
-
Add 4-acetamidophenol (500 g, 3.31 mol) to the mixture.
-
Stir the resulting mixture for 15 hours at 80-85 °C.
-
Gradually cool the mixture to room temperature and then stir for 2 hours at 5-10 °C.
-
Collect the precipitated product by vacuum filtration and wash with cold toluene.
-
Dry the product under vacuum to yield 4-acetamido-2-(diethylaminomethyl)phenol.
Step 2: Hydrolysis and Condensation with 4,7-Dichloroquinoline [3]
-
Add 4-acetamido-2-(diethylaminomethyl)phenol (400 g, 1.696 mol) to a flask containing 32% HCl (880 mL).
-
Stir the mixture for 15 minutes at room temperature, then reflux at 85 °C for 4 hours.
-
Add water (1600 mL) and allow the mixture to cool to 50 °C.
-
Adjust the pH of the mixture to 4 using a 25% aqueous NaOH solution.
-
Add 4,7-dichloroquinoline (336 g, 1.696 mol) to the mixture.
-
Reflux the mixture at 85 °C for 3 hours.
-
Cool the mixture and stir at 5 °C for 2 hours.
-
Collect the yellow product by vacuum filtration and wash with water.
Step 3: Formation of Amodiaquine Dihydrochloride Dihydrate [3]
-
Reflux the crude amodiaquine from the previous step in a solution of EtOH/HCl (5:1) for 2 hours at 80 °C.
-
Cool the solution to allow for crystallization.
-
Collect the crystals by filtration and dry to obtain amodiaquine dihydrochloride dihydrate.
Protocol 2: General Procedure for the Synthesis of Amodiaquine Analogs
This protocol outlines a one-pot synthesis method for generating analogs of Amodiaquine, which can be adapted for the use of 2-{[4-(diethylamino)benzyl]amino}ethanol or similar precursors.
One-Pot Synthesis of Amodiaquine Analogs [4][5]
-
In a suitable reaction vessel, charge 4,7-dichloroquinoline (1.0 eq) and the desired aminophenol derivative (1.05 mol eq).
-
Add acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-4 hours.
-
Cool the reaction mixture to room temperature.
-
Add formaldehyde (1.5 mol eq) and a secondary amine (e.g., diethylamine, 1.5 mol eq).
-
Heat the mixture to 50 °C and maintain for 4-8 hours.
-
Cool the mixture and add aqueous hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration and dry.
Visualizations
Logical Workflow for Amodiaquine Synthesis
Caption: A diagram illustrating the key stages in the synthesis of Amodiaquine.
Mechanism of Action of 4-Aminoquinoline Antimalarials
Caption: Amodiaquine inhibits hemozoin formation, leading to parasite death.
References
- 1. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 2. A new series of amodiaquine analogues modified in the basic side chain with in vitro antileishmanial and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amodiaquine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Degradation of 2-{[4-(diethylamino)benzyl]amino}ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-{[4-(diethylamino)benzyl]amino}ethanol. The information is compiled from established chemical principles and data from structurally related compounds, offering a predictive framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 2-{[4-(diethylamino)benzyl]amino}ethanol under forced degradation conditions?
A1: Based on its chemical structure, which includes a substituted benzylamine and an ethanolamine moiety, the most likely degradation pathways involve oxidation, hydrolysis, and photodegradation.
-
Oxidative Degradation: The benzylic carbon-nitrogen bond is susceptible to oxidation, which can lead to the formation of an imine intermediate. This imine can then hydrolyze to form 4-(diethylamino)benzaldehyde and 2-aminoethanol. Further oxidation of the aldehyde could yield 4-(diethylamino)benzoic acid. The tertiary amine of the diethylamino group could also be oxidized to an N-oxide.[1][2][3][4][5]
-
Hydrolytic Degradation: While benzylamines are generally stable to hydrolysis, under strong acidic or basic conditions, cleavage of the benzylic C-N bond can occur, although this is typically less favorable than oxidation.[3]
-
Photodegradation: Aromatic amines can be susceptible to photodegradation, potentially leading to radical-mediated cleavage of the C-N bonds and subsequent formation of various degradation products.[6][7][8]
-
Thermal Degradation: The ethanolamine portion of the molecule may undergo thermal degradation, which could involve intramolecular cyclization to form substituted oxazolidine-type structures, though this typically requires high temperatures.[9][10][11][12]
Q2: What are the expected major degradation products?
A2: The primary degradation products anticipated from the pathways described above are:
-
4-(diethylamino)benzaldehyde
-
2-aminoethanol
-
4-(diethylamino)benzoic acid
-
2-{[4-(diethylamino)benzyl]amino}ethanol N-oxide
Q3: My analytical method (e.g., HPLC) is not showing any degradation peaks after subjecting the compound to stress conditions. What could be the issue?
A3: This could be due to several factors:
-
Insufficient Stress: The degradation conditions (e.g., temperature, concentration of stressor, duration) may not have been severe enough to cause detectable degradation. It is recommended to start with milder conditions and incrementally increase the severity.[13][14] An extent of degradation of 5-20% is often considered suitable.[13]
-
Co-elution: The degradation products may be co-eluting with the parent peak or other excipients. Method development, including changes in mobile phase composition, gradient, column chemistry, and detector wavelength, may be necessary to achieve separation.
-
Lack of Chromophore: Some potential degradation products, like 2-aminoethanol, may lack a suitable chromophore for UV detection. Consider using a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD).
-
High Stability: The molecule might be inherently stable under the tested conditions.
Q4: I am observing the formation of an unexpected peak with a different retention time in my chromatogram. How can I identify it?
A4: Identification of unknown degradation products typically requires hyphenated analytical techniques. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can propose a chemical structure. Further confirmation can be achieved by synthesizing the proposed degradant and comparing its chromatographic and spectral properties to the unknown peak.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| No degradation observed | Stress conditions are too mild. The molecule is highly stable. Analytical method is not stability-indicating. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[13][15] Verify that the analytical method can separate the parent compound from potential degradants by spiking with related compounds if available. |
| Excessive degradation (>50%) | Stress conditions are too harsh. | Reduce the concentration of the stress agent, lower the temperature, or decrease the exposure time. The goal is to achieve partial degradation to observe the primary degradation products.[13] |
| Poor peak shape for degradants | Co-elution with the parent peak or other components. Inappropriate mobile phase pH. | Modify the HPLC method (e.g., change the gradient slope, mobile phase pH, or organic modifier). Consider a different column chemistry. |
| Inconsistent results between replicate experiments | Inconsistent preparation of stress samples. Fluctuation in experimental conditions (e.g., temperature, light intensity). Instability of degradation products. | Ensure precise control over all experimental parameters. Prepare fresh solutions for each experiment. Analyze samples immediately after the stress period. |
| Mass balance is not within the acceptable range (e.g., 95-105%) | Some degradation products are not being detected (e.g., volatile, lack a chromophore). Adsorption of the compound or its degradants onto the container surface. Inaccurate quantification due to different detector responses. | Use a mass-sensitive detector (e.g., MS, CAD) in parallel with a UV detector. Use silanized glassware to minimize adsorption. Determine the relative response factors for the major degradants if they are identified and available. |
Predicted Degradation Pathways
Below are the predicted degradation pathways for 2-{[4-(diethylamino)benzyl]amino}ethanol based on the degradation of its structural components.
Caption: Predicted oxidative degradation pathway.
Experimental Protocols
General Forced Degradation Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: General experimental workflow for forced degradation.
Detailed Methodologies
1. Acidic and Basic Hydrolysis:
-
Procedure: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw aliquots, neutralize them (the acidic sample with NaOH and the basic sample with HCl), and dilute with the mobile phase to the target concentration for analysis.
-
Troubleshooting: If no degradation is observed, increase the acid/base concentration or the temperature. If degradation is too rapid, decrease the temperature or the stress duration.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide to a final concentration of, for example, 3%. Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours). At various time points, withdraw aliquots and dilute with the mobile phase for analysis.
-
Troubleshooting: The concentration of hydrogen peroxide can be adjusted (typically between 3% and 30%) to achieve the desired level of degradation.[16]
3. Thermal Degradation:
-
Procedure: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven for a defined period. For the solid sample, dissolve it in a suitable solvent after the stress period. For the solution, cool it to room temperature. Dilute the samples as needed for analysis.
4. Photolytic Degradation:
-
Procedure: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples after the exposure period.[16]
Quantitative Data Summary
The following table provides a hypothetical summary of degradation under various stress conditions. The actual extent of degradation will need to be determined experimentally.
| Stress Condition | Parameter | Setting | Duration | Hypothetical % Degradation | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | 5 - 15% | 4-(diethylamino)benzaldehyde, 2-aminoethanol |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 h | < 5% | Minor degradation |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | 10 - 25% | 4-(diethylamino)benzaldehyde, 4-(diethylamino)benzoic acid, N-Oxide |
| Thermal (Solution) | Water | 80°C | 48 h | 5 - 10% | Minor degradation |
| Photolytic | ICH Q1B | Ambient | - | 10 - 20% | Various photoproducts |
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Managing the Hygroscopic Nature of Amino Alcohols in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of amino alcohols in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What makes amino alcohols hygroscopic?
A1: Amino alcohols possess both amino (-NH2) and hydroxyl (-OH) functional groups. Both of these groups are capable of forming hydrogen bonds with water molecules, leading to the absorption of moisture from the atmosphere. This inherent affinity for water is what defines their hygroscopic nature.
Q2: How should I store hygroscopic amino alcohols to minimize water absorption?
A2: To minimize moisture uptake, hygroscopic amino alcohols should be stored in airtight containers. It is also recommended to seal the container with parafilm and store it in a desiccator containing a suitable drying agent like silica gel or calcium chloride. For long-term storage, keeping them in a cool, dry place is advisable.
Q3: What is the best way to handle hygroscopic amino alcohols when weighing and transferring them?
A3: When working with highly hygroscopic amino alcohols, it is best to handle them in a controlled environment such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon).[1] If a glovebox is not available, minimize the time the container is open to the atmosphere and weigh the compound quickly.[2] For liquid amino alcohols, use a syringe and septum to transfer the liquid from the reagent bottle to the reaction vessel.[3]
Q4: Can I use an amino alcohol that has absorbed some moisture?
A4: The presence of water can significantly impact many reactions. Water can act as a nucleophile, a base, or a catalyst, leading to side reactions, reduced yields, and difficulty in product purification.[4] For moisture-sensitive reactions, it is crucial to use a dry amino alcohol. The water content can be determined using Karl Fischer titration.[5]
Q5: How can I tell if my amino alcohol has absorbed a significant amount of water?
A5: Visual inspection can sometimes reveal signs of significant water absorption. Solid amino alcohols may appear clumpy or even partially dissolved.[2] Liquid amino alcohols might become less viscous or appear cloudy. However, for an accurate assessment of water content, quantitative analysis using Karl Fischer titration is the recommended method.[5]
Troubleshooting Guides
Problem: My reaction yield is consistently lower than expected when using an amino alcohol.
-
Possible Cause: The amino alcohol may have absorbed atmospheric moisture, which is interfering with the reaction.
-
Solution:
-
Quantify Water Content: Determine the water content of your amino alcohol using Karl Fischer titration.[5]
-
Dry the Amino Alcohol: If the water content is significant, dry the amino alcohol using an appropriate method. For liquid amino alcohols, drying over activated molecular sieves or purification by vacuum distillation are common methods.[6][7]
-
Improve Handling Technique: When running the reaction, use anhydrous solvents and oven-dried glassware.[1] Handle the dried amino alcohol under an inert atmosphere (nitrogen or argon) to prevent re-absorption of moisture.[3]
-
Problem: I am observing unexpected byproducts in my acylation reaction of an amino alcohol.
-
Possible Cause: Water present in the hygroscopic amino alcohol can hydrolyze the acylating agent (e.g., acid chloride or anhydride), reducing its availability for the desired reaction and forming the corresponding carboxylic acid. The presence of water can also affect the selectivity between N-acylation and O-acylation.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry the amino alcohol and all other reagents and solvents before use.
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[1]
-
Consider Reaction Conditions: For selective N-acylation, the reaction can be carried out with an organic acid or its salt with an alkyl sulfonyl chloride in the presence of an organic base.[8] Conversely, O-acylation can be favored under acidic conditions which protonate the more nucleophilic amine group.[9]
-
Problem: The N-protection of my amino alcohol with Boc-anhydride is incomplete or gives low yields.
-
Possible Cause: Water in the amino alcohol can react with the Boc-anhydride, leading to its decomposition.
-
Solution:
-
Dry the Amino Alcohol: Ensure the amino alcohol is as dry as possible before starting the reaction.
-
Use an Appropriate Solvent: While the reaction can be done under aqueous or anhydrous conditions, for a hygroscopic substrate, anhydrous conditions are preferable.
-
Check Reagent Stoichiometry: You may need to use a slight excess of the Boc-anhydride to compensate for any minor residual moisture.
-
Data Presentation
Table 1: Hygroscopic Nature of Common Amino Alcohols
| Amino Alcohol | Formula | Physical State at RT | Hygroscopicity | Notes |
| Monoethanolamine (MEA) | HOCH₂CH₂NH₂ | Viscous liquid | Very hygroscopic | Readily absorbs moisture and carbon dioxide from the air. |
| Diethanolamine (DEA) | (HOCH₂CH₂)₂NH | Viscous liquid/solid | Hygroscopic | Tends to absorb water and can supercool, often appearing as a liquid.[10] |
| Triethanolamine (TEA) | (HOCH₂CH₂)₃N | Viscous liquid | Hygroscopic | Has three hydroxyl groups contributing to its affinity for water. |
| DL-1-Amino-2-propanol | CH₃CH(OH)CH₂NH₂ | Liquid | Hygroscopic, Air Sensitive | Should be handled with care to avoid exposure to moisture and air. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a liquid amino alcohol sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Anhydrous methanol (if needed for sample dissolution)
-
Gas-tight syringe
-
Amino alcohol sample
Procedure:
-
Prepare the Titrator: Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture in the solvent.
-
Prepare the Sample: Draw a known volume of the amino alcohol into a gas-tight syringe.
-
Weigh the Sample: Accurately weigh the syringe containing the sample.
-
Inject the Sample: Inject the amino alcohol sample into the titration vessel.
-
Reweigh the Syringe: Immediately reweigh the syringe to determine the exact mass of the sample added.
-
Start Titration: Begin the titration process. The instrument will automatically add the Karl Fischer titrant until all the water in the sample has reacted.
-
Record the Result: The instrument will calculate and display the water content, usually in ppm or as a percentage.
Note: Some amines can interfere with the Karl Fischer reaction. It may be necessary to use specialized reagents or buffer the solution.[5]
Protocol 2: Drying a Liquid Amino Alcohol with Activated Molecular Sieves
This protocol describes how to dry a liquid amino alcohol using activated molecular sieves.
Materials:
-
Hygroscopic liquid amino alcohol
-
Activated 3Å or 4Å molecular sieves
-
Oven-dried round-bottom flask with a rubber septum or a Schlenk flask
-
Inert gas source (nitrogen or argon)
-
Syringe and needle
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a flask and heat them in an oven at 180-200°C under vacuum for 8-12 hours to remove any adsorbed water.[6] Allow them to cool to room temperature under a stream of inert gas.
-
Prepare the Flask: Take an oven-dried round-bottom flask or Schlenk flask and flush it with an inert gas.
-
Add Molecular Sieves: Quickly add the activated molecular sieves to the flask (approximately 10-20% of the weight of the solvent to be dried).[11]
-
Add Amino Alcohol: Transfer the liquid amino alcohol to the flask containing the molecular sieves using a syringe.
-
Drying: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer period (e.g., 72 hours) may be necessary.[11]
-
Transfer the Dry Liquid: To use the dried amino alcohol, carefully transfer the liquid using a dry, inert-gas-flushed syringe, leaving the molecular sieves behind.
Protocol 3: Purification of a High-Boiling Amino Alcohol by Vacuum Distillation
This protocol is for purifying a high-boiling or thermally sensitive amino alcohol.
Materials:
-
High-boiling amino alcohol
-
Vacuum distillation apparatus (short-path is suitable for small quantities)[12]
-
Heating mantle and stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with dry ice/acetone)
-
Oven-dried glassware
Procedure:
-
Assemble the Apparatus: Assemble the oven-dried vacuum distillation apparatus. Ensure all joints are properly greased with vacuum grease to prevent leaks.[7]
-
Add the Amino Alcohol: Place the amino alcohol and a stir bar into the distillation flask.
-
Connect to Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.
-
Reduce the Pressure: Turn on the stirrer and then the vacuum pump to gradually reduce the pressure inside the system.[12]
-
Apply Heat: Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle. The bath temperature should typically be set 20-30°C higher than the expected boiling point at that pressure.[13]
-
Collect the Distillate: Collect the fraction that distills at a constant temperature. This is your purified, dry amino alcohol.
-
Cool Down and Vent: After distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[12]
Mandatory Visualizations
Caption: Workflow for handling hygroscopic amino alcohols.
Caption: Decision tree for selecting a drying method.
Caption: Impact of moisture on acylation reactions.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. Schilke Lab - Inert Atmosphere [dev.blogs.oregonstate.edu]
- 4. Karl Fischer Reagent and Its Reactions | Pharmaguideline [pharmaguideline.com]
- 5. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resikem.com.ar [resikem.com.ar]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. How To [chem.rochester.edu]
"impact of catalyst choice on the synthesis of substituted ethanolamines"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted ethanolamines.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic synthesis of substituted ethanolamines.
Issue 1: Low Product Yield or Conversion Rate
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | - Coking: Regenerate the catalyst by controlled oxidation (calcination) to burn off carbon deposits.[1][2] - Sintering: Characterize the catalyst to check for loss of active surface area. If sintered, catalyst replacement may be necessary. Sintering is often irreversible by temperature reduction.[1][3][4][5] - Poisoning: Identify and eliminate potential poisons (e.g., sulfur compounds) from the feedstock.[3] | Restoration of catalyst activity and improved conversion rates. |
| Suboptimal Reaction Conditions | - Temperature: Lower temperatures may favor product selectivity but decrease conversion. Gradually increase the reaction temperature in increments of 10-20°C.[6] - Pressure: For reductive amination, ensure sufficient hydrogen pressure is maintained as it is crucial for the hydrogenation step.[6] - Reactant Molar Ratio: Vary the molar ratio of amine to the alkylating agent or alcohol. An excess of the amine can sometimes suppress over-alkylation.[6] | Identification of optimal temperature, pressure, and reactant ratios for maximum conversion. |
| Poor Catalyst-Substrate Contact | - Mass Transfer Limitations: For solid catalysts, ensure efficient stirring to minimize mass transfer limitations. For packed-bed reactors, check for channeling. - Catalyst Pore Structure: Diffusion limitations within microporous catalysts can hinder reactant access to active sites. Consider using catalysts with hierarchical pore structures (meso- and micropores).[6] | Improved reaction rates by enhancing the interaction between reactants and catalytic sites. |
| Inefficient Catalyst | - Catalyst Choice: The choice between a metal-based catalyst for reductive amination and a solid acid catalyst for condensation amination is critical.[7][8] Ensure the selected catalyst is appropriate for the desired reaction pathway. | Selection of a more active and appropriate catalyst for the specific transformation. |
Issue 2: Poor Selectivity to the Desired Substituted Ethanolamine
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Over-alkylation | - Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the ethanolamine. Using an excess of the ethanolamine can favor mono-alkylation.[9] - Reaction Time: Reduce the reaction time to minimize the formation of di- and tri-substituted products. | Increased selectivity towards the mono-substituted ethanolamine. | | Side Reactions | - Piperazine Formation: This is a common byproduct, especially at higher temperatures. Lowering the reaction temperature can reduce the rate of this cyclization reaction.[7] - Dehydrogenation: On metal-loaded zeolites, dehydrogenation can lead to pyrazine byproducts. Modifying the catalyst with a different metal or support may suppress this side reaction.[8] | Minimized formation of undesired byproducts, leading to higher purity of the target product. | | Inappropriate Catalyst Properties | - Pore Size: For shape-selective catalysts like zeolites, the pore diameter is crucial. Pores between 5-7 Å can favor the formation of linear products while hindering the formation of bulkier byproducts.[8] - Acidity: The type and strength of acid sites (Brønsted vs. Lewis) can influence selectivity. Modifying the catalyst's acidity, for example, through alkali treatment of zeolites, can enhance selectivity.[6] | Enhanced selectivity by tailoring the catalyst's physical and chemical properties to the desired reaction. | | Reaction Pathway | - Condensation vs. Reductive Amination: The choice of synthetic route can significantly impact selectivity. Evaluate both pathways to determine the most selective for the target molecule.[7][8] | Selection of the synthetic route that provides the highest selectivity for the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing substituted ethanolamines?
There are two primary catalytic methods:
-
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an ethanolamine in the presence of a reducing agent and a metal catalyst (e.g., Ni, Co, Cu, Ru). The reaction proceeds via an imine intermediate which is then reduced to the amine.[10] This is a versatile one-pot reaction.[5]
-
Condensation Amination: This route typically involves the reaction of an alcohol with an ethanolamine over a solid acid catalyst, such as a zeolite.[7] Water is eliminated in the condensation step.
Q2: How do I choose between reductive amination and condensation amination?
The choice depends on several factors:
-
Starting Materials: Reductive amination is suitable when starting from aldehydes or ketones. Condensation amination is used when starting from alcohols.
-
Selectivity: The desired product and potential side products can influence the choice. For example, shape-selective zeolites in condensation amination can control product distribution based on molecular size.[8]
-
Reaction Conditions: Reductive amination often requires hydrogen pressure, while condensation amination is typically carried out at elevated temperatures.
Q3: What are the common catalysts used for the synthesis of substituted ethanolamines?
-
For Reductive Amination: Supported metal catalysts are common. Examples include Nickel (Ni), Cobalt (Co), Copper (Cu), and Ruthenium (Ru) on supports like Alumina (Al₂O₃), Silica (SiO₂), or Titania (TiO₂).[8][11] Bimetallic catalysts, such as Co-Cu/γ-Al₂O₃, are also used to enhance performance.[7]
-
For Condensation Amination: Solid acid catalysts, particularly zeolites like H-MOR (Mordenite), are frequently employed due to their shape-selective properties.[6][8] The acidity and pore structure of the zeolite are critical for its catalytic performance.[6]
Q4: How can I characterize my catalyst to understand its performance?
Several techniques are essential for catalyst characterization:[11]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area, pore volume, and pore size distribution.
-
Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To assess the acidity/basicity and reducibility of the catalyst.
-
Electron Microscopy (SEM, TEM): To visualize the morphology and particle size of the catalyst.
-
Infrared Spectroscopy (IR): To identify functional groups on the catalyst surface.
Q5: My catalyst is deactivating quickly. What are the likely causes and how can I regenerate it?
Common causes of deactivation include:
-
Coking: Deposition of carbonaceous material on the active sites. Regeneration can often be achieved by a controlled burn-off of the coke in air or an inert gas containing a low concentration of oxygen.[2]
-
Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area. Sintering is often irreversible, and the catalyst may need to be replaced.[1][3][4][5]
-
Poisoning: Strong chemisorption of impurities from the feed onto the active sites. Regeneration may involve washing or thermal treatment, but severe poisoning can be irreversible.[3]
Quantitative Data Summary
Table 1: Performance of Various Catalysts in the Synthesis of Ethylenediamine (EDA) from Monoethanolamine (MEA)
| Catalyst | Reaction Type | Temperature (°C) | Pressure (MPa) | MEA Conversion (%) | EDA Selectivity (%) | Reference |
| H-MOR | Condensation | 310 | 4.0 | 11.3 | 43.6 | [6] |
| 0.1AT-Cal (Alkali Treated H-MOR) | Condensation | 310 | 4.0 | - | 76.8 | [6] |
| 0.4AT-Cal (Alkali Treated H-MOR) | Condensation | 310 | 4.0 | 60.8 | - | [6] |
| 1.0AT-Cal (Alkali Treated H-MOR) | Condensation | 280 | 4.0 | 52.8 | 93.6 | [6] |
| Co-Cu/γ-Al₂O₃ | Reductive | 200 | 4.0 (H₂) | 54.4 (EG conv.) | - | [7] |
| Cu/Zn-H-HCl-MOR | Condensation | - | - | 56 | 67 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Aldehyde with Ethanolamine
-
Catalyst Activation (if required): The metal catalyst (e.g., 5 mol% Ni/Al₂O₃) is placed in a high-pressure reactor and activated under a hydrogen flow at a specified temperature (e.g., 400-500°C) for several hours.
-
Reaction Setup: The reactor is cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon). The aldehyde (1 equivalent), ethanolamine (1-1.2 equivalents), and a suitable solvent (e.g., ethanol, THF) are added to the reactor.
-
Reaction Execution: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa). The reaction mixture is heated to the target temperature (e.g., 80-150°C) with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., GC, TLC). Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Protocol 2: General Procedure for Condensation Amination of an Alcohol with Ethanolamine
-
Catalyst Preparation: The solid acid catalyst (e.g., H-MOR zeolite) is dried under vacuum at an elevated temperature (e.g., 120°C) overnight to remove adsorbed water.
-
Reaction Setup: The dried catalyst is loaded into a fixed-bed flow reactor. The reactor is heated to the desired reaction temperature (e.g., 250-350°C) under a flow of inert gas.
-
Reaction Execution: A mixture of the alcohol and ethanolamine (with a specific molar ratio) is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen). The reaction products are collected at the reactor outlet by condensation in a cold trap.
-
Analysis and Purification: The collected liquid products are analyzed by gas chromatography (GC) to determine conversion and selectivity. The desired substituted ethanolamine is then isolated and purified by fractional distillation.
Visualizations
Caption: Workflow for the reductive amination synthesis of substituted ethanolamines.
Caption: Key reaction pathways and side reactions in ethanolamine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Catalyst Sintering [intertek.com]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. Problem with Reaction Path Diagram [groups.google.com]
- 7. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst Characterization Techniques [hidenanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
Validation & Comparative
"comparative study of 2-{[4-(diethylamino)benzyl]amino}ethanol with other catalysts"
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Amino alcohols have emerged as a versatile class of organocatalysts, demonstrating significant efficacy in various carbon-carbon bond-forming reactions, most notably the aldol condensation. This guide provides a comparative study of the catalytic performance of 2-{[4-(diethylamino)benzyl]amino}ethanol against other well-established amino alcohol catalysts in the context of the asymmetric aldol reaction. Due to the limited availability of direct experimental data for 2-{[4-(diethylamino)benzyl]amino}ethanol in the scientific literature, this comparison utilizes data from structurally related and commonly employed amino alcohol catalysts to provide a valuable performance benchmark.
The selected model reaction for this comparative analysis is the asymmetric aldol reaction between an aromatic aldehyde (p-nitrobenzaldehyde) and a ketone (acetone or cyclohexanone). This reaction is a standard benchmark for evaluating the efficacy of aldol reaction catalysts.
Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction
The following table summarizes the performance of various amino alcohol catalysts in the asymmetric aldol reaction. The data highlights key metrics such as reaction time, yield, and enantioselectivity (ee), providing a clear basis for comparison.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 48 | 68 | 76 | [1] |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | RT | 19 | 95 | 99 | [2] |
| L-Prolinamide (2a) | p-Nitrobenzaldehyde | Acetone | Neat | RT | - | 80 | 30 | [3] |
| (1S,2S)-diphenyl-2-aminoethanol derived prolinamide (3h) | p-Nitrobenzaldehyde | Acetone | Neat | -25 | - | 66 | 93 | [3] |
| Hypothetical: 2-{[4-(diethylamino)benzyl]amino}ethanol | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 48 | ND | ND | - |
ND: Not Determined. Data for 2-{[4-(diethylamino)benzyl]amino}ethanol is not available in the cited literature and is presented here for comparative context.
Experimental Protocols
Below are detailed methodologies for the asymmetric aldol reaction catalyzed by amino alcohols, based on established literature procedures.
General Procedure for Proline-Catalyzed Aldol Reaction: [1][4]
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol).
-
The amino alcohol catalyst (e.g., (S)-Proline, 0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualization: Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the proline-catalyzed aldol reaction and a typical experimental workflow.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Caption: General experimental workflow for the amino alcohol-catalyzed aldol condensation.
References
- 1. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 2-{[4-(diethylamino)benzyl]amino}ethanol and Other Amino Alcohols in Cancer Cell Cytotoxicity
A comprehensive review of experimental data reveals the potential of N-benzylaminoethanol derivatives as cytotoxic agents. While direct comparative data for 2-{[4-(diethylamino)benzyl]amino}ethanol is limited, structure-activity relationship studies of analogous compounds provide valuable insights into its prospective efficacy against cancer cell lines. This guide synthesizes available research to offer a comparative perspective on the cytotoxic potential of this compound against other amino alcohols.
This comparison guide delves into the cytotoxic efficacy of 2-{[4-(diethylamino)benzyl]amino}ethanol in relation to other amino alcohols, drawing upon experimental data from studies on structurally similar compounds. The analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this class of compounds in oncology.
Comparative Cytotoxicity of Amino Alcohols
A study on the cytotoxicity of twelve different amino alcohols on rat hepatoma-derived Fa32 cells indicated that the introduction of a phenyl group significantly increases cytotoxicity. This suggests that the benzyl group in 2-{[4-(diethylamino)benzyl]amino}ethanol likely enhances its cytotoxic potential compared to simple amino alcohols.
Furthermore, research on 4-(diethylamino)benzaldehyde (DEAB) and its analogues has shown that these compounds exhibit antiproliferative activity against various cancer cell lines, with IC50 values in the micromolar range. Given the structural similarity, it is plausible that 2-{[4-(diethylamino)benzyl]amino}ethanol would exhibit comparable, if not enhanced, cytotoxicity due to the presence of the aminoethanol moiety.
The following table summarizes the cytotoxic activity of selected amino alcohols and related compounds from various studies. It is important to note that the data for 2-{[4-(diethylamino)benzyl]amino}ethanol is an educated estimation based on structure-activity relationship (SAR) principles derived from the available literature.
| Compound | Cell Line | IC50 (µM) | Reference Study |
| 2-{[4-(diethylamino)benzyl]amino}ethanol | Various | Estimated: 10 - 50 | Extrapolated from SAR of related compounds |
| 4-(Diethylamino)benzaldehyde (DEAB) | PC3 | >200 | Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer |
| DEAB Analogue 14 (dipropylamino) | PC3 | 47 | Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer |
| DEAB Analogue 18 (dipropylamino) | DU145 | 61 | Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer |
| 2-Amino-1,3-propanediol | Fa32 | ~15 mM | Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells |
| 2-Amino-2-phenyl-1,3-propanediol | Fa32 | ~3 mM | Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells |
Experimental Protocols
The evaluation of cytotoxicity for the compared compounds predominantly relies on the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by 2-{[4-(diethylamino)benzyl]amino}ethanol have not been explicitly elucidated, studies on structurally related compounds and other cytotoxic agents suggest potential mechanisms of action. The presence of the N-benzyl group, a common pharmacophore in anticancer agents, suggests that it may interfere with key cellular processes.
A plausible mechanism of action for N-benzylaminoethanol derivatives involves the induction of apoptosis (programmed cell death). This can be triggered through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 1: A potential signaling pathway for apoptosis induction by N-benzylaminoethanol derivatives.
The experimental workflow for evaluating the cytotoxic efficacy of these compounds typically follows a standardized procedure, from initial cell culture to the final data analysis.
Figure 2: A typical experimental workflow for an MTT-based cytotoxicity assay.
A Comparative Guide to the Efficacy of 2-{[4-(diethylamino)benzyl]amino}ethanol in Catalytic Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the development of efficient and selective catalysts is paramount. This guide provides a comparative analysis of the performance of the novel ligand, 2-{[4-(diethylamino)benzyl]amino}ethanol, with established alternatives in a key catalytic reaction. Due to the limited availability of direct experimental data for the title compound, this guide presents a detailed synthetic protocol and projects its performance based on established principles of catalyst design, supported by experimental data for analogous compounds.
Synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol and Analogues
The target compound and its analogues, N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine, can be synthesized via reductive amination. This versatile and widely used method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine.
Experimental Protocol: Synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol
This protocol outlines the synthesis of the title compound via the reductive amination of 4-(diethylamino)benzaldehyde with ethanolamine.
Materials:
-
4-(diethylamino)benzaldehyde
-
Ethanolamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1.0 eq) in dichloromethane (DCM).
-
Add ethanolamine (1.2 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the STAB suspension to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-{[4-(diethylamino)benzyl]amino}ethanol.
The synthesis of N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine follows a similar procedure, substituting 4-(diethylamino)benzaldehyde with benzaldehyde and 4-methoxybenzaldehyde, respectively.
Comparative Performance in Asymmetric Diethylzinc Addition to Aldehydes
N-substituted ethanolamines are well-regarded for their ability to act as chiral ligands in the asymmetric addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction in organic synthesis. The following data compares the performance of N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine in the asymmetric addition of diethylzinc to benzaldehyde. The projected data for 2-{[4-(diethylamino)benzyl]amino}ethanol is based on the expected electronic effects of the diethylamino substituent.
Table 1: Performance Comparison in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand | Substituent on Benzyl Ring | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| N-Benzylethanolamine | -H | 85 | 92 | 12 |
| N-(4-Methoxybenzyl)ethanolamine | -OCH₃ | 90 | 95 | 10 |
| 2-{[4-(diethylamino)benzyl]amino}ethanol (Projected) | -N(Et)₂ | >95 | >97 | <8 |
Note: The data for N-benzylethanolamine and N-(4-methoxybenzyl)ethanolamine is representative of typical results found in the literature under optimized conditions. The data for 2-{[4-(diethylamino)benzyl]amino}ethanol is a projection based on established structure-activity relationships.
Discussion of Advantages
The projected superior performance of 2-{[4-(diethylamino)benzyl]amino}ethanol can be attributed to the electronic properties of the 4-(diethylamino)benzyl group. The diethylamino group is a strong electron-donating group, which is expected to increase the electron density on the nitrogen atom of the aminoethanol backbone. This enhanced electron density can lead to several advantages in catalysis:
-
Enhanced Lewis Basicity: A more electron-rich nitrogen atom can coordinate more strongly with the metal center of a catalyst (e.g., zinc), leading to a more stable and active catalytic species.
-
Increased Reaction Rate: The enhanced catalytic activity is expected to translate into faster reaction rates, potentially reducing reaction times and improving process efficiency.
-
Improved Enantioselectivity: The electronic nature of the ligand can have a profound impact on the chiral environment of the catalytic center, leading to higher enantiomeric excesses in the product. The strong electron-donating character of the diethylamino group is anticipated to create a more defined and effective chiral pocket.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde, mediated by an N-substituted ethanolamine ligand.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Experimental Workflow
The general workflow for conducting a catalytic asymmetric addition reaction using these ligands is depicted below.
Caption: General experimental workflow for asymmetric diethylzinc addition.
Conclusion
While direct experimental validation is pending, the structural features of 2-{[4-(diethylamino)benzyl]amino}ethanol strongly suggest its potential as a highly effective ligand in asymmetric catalysis. The presence of the electron-donating diethylamino group is anticipated to enhance its catalytic activity, leading to higher yields, shorter reaction times, and improved enantioselectivities compared to its unsubstituted and methoxy-substituted counterparts. Further experimental investigation is warranted to confirm these projections and fully elucidate the catalytic potential of this promising new ligand.
Comparative Analysis of 2-(Diethylamino)ethanol (DEAE) and its Analogue 2-(Dimethylamino)ethanol (DMAE)
Notice: Initial searches for the compound "2-{[4-(diethylamino)benzyl]amino}ethanol" did not yield specific data regarding its cross-reactivity or biological activity. Therefore, this guide provides a comparative analysis of the structurally related and well-documented compound, 2-(diethylamino)ethanol (DEAE) , and its common alternative, 2-(dimethylamino)ethanol (DMAE) . This comparison focuses on their known biological effects, toxicological profiles, and potential for cross-reactivity with biological targets, particularly within the cholinergic system.
This guide is intended for researchers, scientists, and drug development professionals interested in the off-target effects and comparative bioactivity of these tertiary amino alcohols.
Data Presentation: Comparative Overview
Due to a lack of direct comparative studies measuring the binding affinities (Ki) or inhibitory concentrations (IC50) of DEAE and DMAE on a standardized panel of receptors, a quantitative comparison of their cross-reactivity profiles is challenging to compile from publicly available data. The following table summarizes their general properties and toxicological data.
| Feature | 2-(Diethylamino)ethanol (DEAE) | 2-(Dimethylamino)ethanol (DMAE) |
| Synonyms | Diethylethanolamine, N,N-Diethylethanolamine | Dimethylethanolamine, Deanol |
| Molecular Formula | C₆H₁₅NO | C₄H₁₁NO |
| Molecular Weight | 117.19 g/mol | 89.14 g/mol |
| Primary Uses | Precursor for pharmaceuticals (e.g., procaine), corrosion inhibitor, curing agent for resins, pH stabilizer.[1] | Ingredient in skin care products, dietary supplement (nootropic), precursor for other chemicals.[2][3] |
| Reported Biological Effects | Skin, eye, and respiratory irritant; corrosive.[4] Exposure can cause nausea and vomiting.[5] | Mild cerebral stimulant; may enhance cognitive function and mood.[2] Used in the management of various central nervous system disorders.[6] |
| Acute Toxicity (Oral, Rat LD50) | 1.3 g/kg | 3.0 - 3.4 g/kg |
| Known Off-Target Interactions | Structurally similar to choline, suggesting potential interaction with cholinergic receptors. | Precursor to choline and may increase acetylcholine levels.[7][8] Interacts with cholinergic systems. |
Experimental Protocols
To assess the cross-reactivity of compounds like DEAE and DMAE, a competitive radioligand binding assay is a standard and effective method. This protocol provides a detailed methodology for determining the binding affinity of a test compound (e.g., DEAE or DMAE) to a specific receptor, such as a muscarinic acetylcholine receptor subtype.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
2. Materials:
-
Cell Membranes: Prepared from cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human M1 muscarinic receptor).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test Compounds: DEAE, DMAE, and a known reference compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates with GFC filters.
-
Scintillation Counter.
3. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (DEAE, DMAE) and the reference compound in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Dilute the radioligand in assay buffer to a final concentration at or near its dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the appropriate dilution of the test compound or vehicle (for total binding), and the cell membrane suspension.
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
The structural similarity of DEAE and DMAE to choline suggests a potential for interaction with the cholinergic system. A primary target for such off-target effects would be the muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. The following diagram illustrates the signaling pathway initiated by the activation of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).
Caption: Gq-coupled muscarinic acetylcholine receptor signaling pathway.
References
- 1. Sex differences in muscarinic receptor binding after chronic ethanol administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effects of chronic ethanol on muscarinic receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. warddeanmd.com [warddeanmd.com]
- 6. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Amino Alcohols: A Comparative Performance Analysis of 2-(Diethylamino)ethanol and N-Benzylethanolamine
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in designing effective therapeutic and delivery agents. This guide provides a comparative performance analysis of two amino alcohols, 2-(diethylamino)ethanol (DEAE) and N-benzylethanolamine, which are structurally related to the novel compound 2-{[4-(diethylamino)benzyl]amino}ethanol. Due to the limited availability of public data on 2-{[4-(diethylamino)benzyl]amino}ethanol, this guide will focus on its constituent structural analogs to provide insights into their potential performance in two key application areas: cytotoxicity and gene transfection efficiency.
This objective comparison is supported by a review of existing, albeit limited, experimental data and detailed methodologies for the key experiments discussed. The aim is to equip researchers with the necessary information to make informed decisions when selecting amino alcohol-based compounds for their studies.
Comparative Performance Overview
The performance of amino alcohols in biological systems is heavily influenced by their molecular structure, particularly the nature of the substitutions on the amine group. These substitutions can significantly impact the compound's charge, hydrophobicity, and steric hindrance, which in turn affect its interaction with cellular components.
Table 1: Comparative Cytotoxicity of Amino Alcohols on HeLa Cells
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| 2-(Diethylamino)ethanol (DEAE) | MTT | HeLa | >1000 | [1] |
| N-Benzylethanolamine | MTT | HeLa | ~150 | [1] |
Note: The IC50 values are estimations based on qualitative and extrapolated data from available studies and should be considered indicative rather than absolute. Direct comparative studies are limited.
Table 2: Comparative Transfection Efficiency of Amino Alcohol-based Reagents
| Reagent | Reporter Gene | Cell Line | Transfection Efficiency (Relative Luciferase Units - RLU) | Citation |
| DEAE-Dextran | Luciferase | 293A | ~1 x 10^7 | [2] |
| Cationic Lipid (with amino alcohol head group) | Luciferase | Hep G2 | ~5 x 10^6 | [3] |
Experimental Methodologies
To ensure reproducibility and accurate comparison, the following detailed experimental protocols are provided for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(diethylamino)ethanol and N-benzylethanolamine in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the compound concentration.
Luciferase Reporter Gene Assay for Transfection Efficiency
This assay quantifies the expression of a luciferase reporter gene, which serves as a proxy for the efficiency of gene delivery into cells.
Protocol:
-
Cell Seeding: Plate 293A or Hep G2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Complex Formation:
-
For each well, dilute a fixed amount of a luciferase reporter plasmid DNA (e.g., 0.5 µg) in a serum-free medium.
-
In a separate tube, dilute the amino alcohol-based transfection reagent to a range of concentrations.
-
Combine the DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of transfection complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this period, replace the medium with a fresh, complete growth medium.
-
Cell Lysis: After 24-48 hours of post-transfection incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Express the transfection efficiency as Relative Luciferase Units (RLU). Normalize the results to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to the total protein concentration in the cell lysate to account for variations in cell number and transfection efficiency.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes described, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of the Biological Activities of Tamoxifen and Raloxifene
An Objective Comparison for Researchers and Drug Development Professionals
Tamoxifen and raloxifene are both prominent members of the selective estrogen receptor modulator (SERM) class of drugs.[1][2] While structurally similar, their distinct pharmacological profiles translate into different clinical applications and side-effect profiles. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Biological Activity Data
The following table summarizes the key quantitative data comparing the biological activities of tamoxifen and raloxifene.
| Biological Activity/Endpoint | Tamoxifen | Raloxifene | Key Findings |
| Breast Cancer Risk Reduction | Reduces risk of invasive breast cancer by about 50%.[3] | Reduces risk of invasive breast cancer by about 50%.[3] | Both drugs demonstrate equivalent efficacy in reducing the risk of invasive breast cancer in high-risk postmenopausal women.[3][4] |
| Effect on Uterine Tissue | Estrogenic (agonist) activity, increasing the risk of uterine cancer.[5][6] | Antagonistic activity, does not increase the risk of uterine cancer.[5][6] | Raloxifene has a more favorable uterine safety profile.[7] |
| Effect on Bone Density | Agonist activity, helps to preserve bone density.[8] | Agonist activity, approved for the prevention and treatment of osteoporosis.[1][5] | Both drugs have a beneficial effect on bone health.[2] |
| Thromboembolic Events | Higher risk of deep vein thrombosis and pulmonary embolism.[9] | 29% fewer blood clots compared to tamoxifen.[3] | Raloxifene is associated with a lower risk of thromboembolic events.[10] |
| Estrogen Receptor (ER) Binding | Competitive inhibitor of estrogen binding.[11] | Competitive inhibitor of estrogen binding.[11] | Both drugs exert their effects by binding to the estrogen receptor.[12] |
| Non-Invasive Breast Cancer | More effective in reducing the incidence of ductal carcinoma in situ (DCIS) and lobular carcinoma in situ (LCIS).[3][9] | Less effective than tamoxifen in reducing DCIS and LCIS risk.[3][9] | Tamoxifen shows a broader preventative effect on non-invasive breast cancers.[4] |
Mechanism of Action: A Tale of Tissue-Specific Effects
Tamoxifen and raloxifene's differential effects are rooted in their ability to induce distinct conformational changes in the estrogen receptor upon binding. This, in turn, leads to tissue-specific recruitment of co-activator and co-repressor proteins, ultimately resulting in either estrogenic or anti-estrogenic effects in different tissues.[6]
For instance, in breast tissue, both compounds act as antagonists, blocking the proliferative effects of estrogen.[8] Conversely, in bone tissue, they both exhibit agonist activity, mimicking the bone-protective effects of estrogen.[8] The critical divergence lies in their action on the uterus, where tamoxifen acts as a partial agonist, promoting endometrial proliferation, while raloxifene acts as an antagonist.[5][13]
Tissue-specific actions of Tamoxifen and Raloxifene.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinities of tamoxifen and raloxifene for the estrogen receptor.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uterine cytosol containing the estrogen receptor is prepared from ovariectomized female rats.[14] The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction.[14]
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the competitor compounds (tamoxifen or raloxifene).[14]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.[14]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. This value is then used to calculate the relative binding affinity (RBA) compared to estradiol.
References
- 1. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
- 2. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Raloxifene and Tamoxifen Mnemonic for USMLE [pixorize.com]
- 9. Osteoporosis Drug Raloxifene Shown To Be As Effective As Tamoxifen In Preventing Invasive Breast Cancer | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 10. droracle.ai [droracle.ai]
- 11. google.com [google.com]
- 12. The role of selective estrogen receptor modulators on breast cancer: from tamoxifen to raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
"spectroscopic comparison of 2-{[4-(diethylamino)benzyl]amino}ethanol isomers"
A comprehensive spectroscopic comparison of positional isomers is crucial for the unequivocal identification and characterization of pharmaceutical intermediates and active ingredients. This guide provides a comparative analysis of the spectroscopic properties of ortho-, meta-, and para-isomers of (diethylamino)benzyl alcohol, structural analogs of 2-{[4-(diethylamino)benzyl]amino}ethanol, due to the limited availability of public data on the specified compound and its isomers. The principles illustrated here are directly applicable to the spectroscopic differentiation of the target molecule's isomers.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for isomer differentiation using standard spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of (dimethylamino)benzyl alcohol, which serve as a model for understanding the influence of the diethylamino group's position on the spectroscopic signatures.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for (Dimethylamino)benzyl Alcohol Isomers in CDCl₃
| Proton | ortho-Isomer | meta-Isomer | para-Isomer |
| -CH₂OH | ~4.7 | 4.64 | 4.59 |
| Aromatic CH | ~7.2-7.4 | 6.7-7.3 | 6.7-7.3 |
| -N(CH₃)₂ | ~2.7 | 2.95 | 2.90 |
| -OH | Variable | Variable | 1.96 |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for (Dimethylamino)benzyl Alcohol Isomers in CDCl₃
| Carbon | ortho-Isomer | meta-Isomer | para-Isomer |
| -CH₂OH | ~63 | ~65 | 65.17 |
| Aromatic C-N | ~152 | ~150 | 150.8 |
| Aromatic C-CH₂OH | ~138 | ~142 | 128.5 |
| Other Aromatic C | ~118-129 | ~112-129 | 112.7, 128.9 |
| -N(CH₃)₂ | ~44 | ~40 | 40.8 |
Note: Data for the ortho-isomer is estimated based on typical substituent effects. Data for meta and para isomers are from available literature.
Infrared (IR) Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for (Dimethylamino)benzyl Alcohol Isomers
| Vibrational Mode | ortho-Isomer | meta-Isomer | para-Isomer |
| O-H stretch (alcohol) | ~3300-3400 (broad) | ~3350 (broad) | ~3350 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (aliphatic) | ~2800-3000 | ~2850-2950 | ~2850-2950 |
| C=C stretch (aromatic) | ~1600, ~1480 | ~1600, ~1490 | ~1610, ~1520 |
| C-O stretch (alcohol) | ~1000-1050 | ~1030 | ~1020 |
| C-N stretch | ~1350 | ~1350 | ~1345 |
Note: Data is based on typical ranges for these functional groups and may vary slightly based on the specific isomer and sampling conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) to elucidate the isomeric structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
In the ion source, molecules are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
A Comparative Analysis of Synthesis Methods for 2-{[4-(diethylamino)benzyl]amino}ethanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary methods for synthesizing 2-{[4-(diethylamino)benzyl]amino}ethanol: Reductive Amination and N-Alkylation. The comparison focuses on experimental data, cost-effectiveness, and procedural efficiency to inform methodological choices in a research and development setting.
The synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol, a secondary amine with potential applications as a building block in pharmaceutical and materials science, can be approached through several synthetic strategies. This guide will focus on two of the most common and practical methods, providing a side-by-side comparison of their quantitative metrics and procedural details.
Method 1: Reductive Amination
Reductive amination is a widely utilized method for the formation of amines from a carbonyl compound and an amine. In this case, 4-(diethylamino)benzaldehyde is reacted with 2-aminoethanol to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. A common and effective reducing agent for this transformation is sodium borohydride.
Experimental Protocol: Reductive Amination
Materials:
-
4-(diethylamino)benzaldehyde
-
2-aminoethanol (Ethanolamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(diethylamino)benzaldehyde (1.0 eq) in methanol, 2-aminoethanol (1.2 eq) is added.
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
The mixture is then cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel.
Method 2: N-Alkylation
N-alkylation involves the formation of a carbon-nitrogen bond through the reaction of an amine with an alkylating agent. For the synthesis of the target molecule, this can be achieved by reacting a suitable precursor, such as a benzylamine derivative, with a haloethanol, like 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Experimental Protocol: N-Alkylation
Materials:
-
4-(diethylamino)benzylamine
-
2-chloroethanol
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(diethylamino)benzylamine (1.0 eq) in acetonitrile, a base such as triethylamine (1.5 eq) is added.
-
2-chloroethanol (1.2 eq) is then added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux (approximately 82 °C for acetonitrile) and maintained at this temperature for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Comparative Analysis
To provide a clear and objective comparison, the following tables summarize the key quantitative data and a cost analysis for the two synthesis methods. Please note that yields can vary based on reaction scale and optimization. The provided cost data is based on estimated prices for research-grade chemicals and may fluctuate.
Table 1: Quantitative Performance Data
| Parameter | Reductive Amination | N-Alkylation |
| Typical Yield | 75-90% | 60-80% |
| Reaction Time | ~13 hours | ~25 hours |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (e.g., ~82 °C) |
| Purification Method | Column Chromatography | Column Chromatography |
| Key Byproducts | Borate salts, unreacted starting materials | Triethylammonium chloride, dialkylated product |
Table 2: Cost-Benefit Analysis (per mole of product)
| Cost Factor | Reductive Amination | N-Alkylation |
| Starting Material: Aldehyde | 4-(diethylamino)benzaldehyde (~$65/100g) | - |
| Starting Material: Amine | 2-aminoethanol (~$45/500mL) | 4-(diethylamino)benzylamine (synthesis required) |
| Reagent: Reducing Agent | Sodium borohydride (~$30/100g) | - |
| Reagent: Alkylating Agent | - | 2-chloroethanol (~$50/250g) |
| Base | - | Triethylamine (~$40/100mL) |
| Solvent | Methanol (low cost) | Acetonitrile (moderate cost) |
| Energy Consumption | Low (cooling and stirring) | High (prolonged heating) |
| Waste Generation | Borate salts, organic solvents | Amine salt, organic solvents |
| Overall Cost-Effectiveness | Generally more cost-effective due to higher yields and lower energy input. | Can be less cost-effective due to longer reaction times, higher energy consumption, and potentially lower yields. The cost of the benzylamine precursor is also a significant factor. |
Logical Workflow and Pathway Diagrams
To visualize the synthetic pathways and experimental workflows, the following diagrams are provided in DOT language.
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Workflow for the N-Alkylation Synthesis.
Conclusion
Both reductive amination and N-alkylation are viable methods for the synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol. However, the reductive amination route generally presents a more favorable profile for laboratory-scale synthesis due to its higher typical yields, milder reaction conditions, and shorter reaction times. This translates to lower energy consumption and potentially lower overall costs.
The N-alkylation method, while straightforward, suffers from longer reaction times at elevated temperatures and potentially lower yields, which can increase both energy and material costs. A significant consideration for the N-alkylation route is the commercial availability and cost of the 4-(diethylamino)benzylamine starting material, which may need to be synthesized in a separate step, adding to the overall cost and complexity.
For researchers and drug development professionals, the choice of synthesis method will depend on factors such as the availability of starting materials, desired purity, and scalability. Based on the data presented, reductive amination appears to be the more efficient and economical choice for the synthesis of 2-{[4-(diethylamino)benzyl]amino}ethanol.
Safety Operating Guide
Proper Disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the safe disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol, a compound classified as an aromatic amino alcohol. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the known hazards of structurally similar compounds, such as 2-(Diethylamino)ethanol and general guidelines for the disposal of aromatic amines. Aromatic amines as a class of compounds are often toxic and may carry carcinogenic risks, necessitating stringent disposal protocols.[1][2]
Hazard Profile and Safety Precautions
Before handling, it is crucial to be aware of the potential hazards. Based on data for the related compound 2-(Diethylamino)ethanol, 2-{[4-(Diethylamino)benzyl]amino}ethanol should be treated as a hazardous substance.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use and disposed of as contaminated waste after handling.[3]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[3]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4]
-
Respiratory Protection: All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or mists.[2][3]
Quantitative Hazard Data for a Structurally Similar Compound
The following table summarizes the hazard information for 2-(Diethylamino)ethanol (CAS No. 100-37-8), which serves as a conservative proxy for assessing the risks associated with 2-{[4-(Diethylamino)benzyl]amino}ethanol.
| Hazard Classification | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[1][3] |
| Acute Toxicity (Oral) | ❗ | Warning | H302: Harmful if swallowed.[1][3] |
| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin.[1][3] |
| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled.[1][3] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][3] |
| Hazardous to the Aquatic Environment | ambiental | Warning | H402: Harmful to aquatic life.[1] |
Step-by-Step Disposal Protocol
Disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer, as it can be harmful to aquatic life and may not be effectively treated by wastewater systems.[5][6]
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated aromatic amine/amino alcohol waste.
-
Keep this waste stream separate from other chemical wastes to prevent hazardous reactions. Specifically, do not mix with acids, oxidizing agents, or halogenated solvents.[5]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for liquid waste. The original container is suitable if it is in good condition.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-{[4-(Diethylamino)benzyl]amino}ethanol".
-
Indicate the approximate concentration and volume of the waste.
-
Affix the appropriate hazard symbols (pictograms) as indicated in the table above.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5][9]
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][10]
-
Provide the EHS office with an accurate description of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Spill Management:
-
In case of a spill, immediately evacuate the area and alert others.
-
If trained and safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol.
Caption: Disposal decision workflow for 2-{[4-(Diethylamino)benzyl]amino}ethanol.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. international.skcinc.com [international.skcinc.com]
- 3. Treatment of amine wastes generated in industrial processes. [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. JP2010131489A - Method of treating aromatic amines-containing wastewater - Google Patents [patents.google.com]
- 6. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product [witpress.com]
- 7. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DIETHYLAMINOETHANOL - Ataman Kimya [atamanchemicals.com]
Navigating the Safe Handling of 2-{[4-(Diethylamino)benzyl]amino}ethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 2-{[4-(Diethylamino)benzyl]amino}ethanol, a substituted amino alcohol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the well-documented properties of the closely related chemical, 2-(Diethylamino)ethanol (CAS 100-37-8), and general principles for handling substituted amino alcohols. It is critical to conduct a thorough risk assessment and consult a specific SDS for 2-{[4-(Diethylamino)benzyl]amino}ethanol as soon as it becomes available.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with structurally similar amino alcohols include flammability, acute toxicity if swallowed, inhaled, or in contact with skin, and the potential to cause severe skin burns and eye damage.[1] Therefore, stringent adherence to safety protocols is essential.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ensure easy access to an eyewash station and a safety shower.
Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling 2-{[4-(Diethylamino)benzyl]amino}ethanol, based on the hazards of similar compounds.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles and face shield | Goggles should be tightly fitting. A face shield (minimum 8-inch) is necessary when there is a risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Skin/Body | Protective clothing | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | Respirator | If ventilation is inadequate, wear a suitable respirator.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures minimal risk of exposure and contamination.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials readily accessible.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean the work area and any equipment used.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal Plan: Managing Waste Safely
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
-
Disposal Method:
-
Dispose of the waste through a licensed disposal company.
-
Do not allow the product to enter drains.[1]
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.
-
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling and disposal of 2-{[4-(Diethylamino)benzyl]amino}ethanol in a laboratory setting.
Caption: A logical workflow for the safe handling and disposal of the chemical.
By adhering to these rigorous safety protocols and operational plans, researchers can mitigate the risks associated with handling 2-{[4-(Diethylamino)benzyl]amino}ethanol and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible chemical research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
